

A Comprehensive Technical Guide to the Solubility of 3,5-Dimethylaniline

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Compound of Interest

Compound Name: 3,5-Dimethylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of **3,5-Dimethylaniline** in water and various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental methodologies.

Core Concepts: Solubility of 3,5-Dimethylaniline

3,5-Dimethylaniline, a substituted aniline, is a crucial intermediate in the synthesis of various dyes and pharmaceuticals.^[1] Its solubility profile is a critical parameter for its application, influencing reaction kinetics, purification processes, and formulation development. The molecular structure, characterized by a benzene ring with two methyl groups and an amino group, dictates its solubility behavior. The non-polar aromatic ring and methyl groups contribute to its solubility in organic solvents, while the polar amino group allows for limited solubility in aqueous media.

Quantitative Solubility Data

The solubility of **3,5-Dimethylaniline** has been determined in water and is qualitatively described for several organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Reference
Water	19	< 0.1	[2] [3] [4]
Water	20	0.48	[5]
Ethanol	Not Specified	Soluble	[1]
Ether	Not Specified	Soluble	[1]
Organic Solvents	Not Specified	Soluble	[6]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of **3,5-Dimethylaniline** are not extensively published, standardized methods are routinely applied to compounds of this nature. The following sections detail the methodologies prescribed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

OECD Guideline 105: Water Solubility

The OECD Guideline 105 is a widely accepted method for determining the water solubility of chemical substances.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) It comprises two primary methods: the Column Elution Method and the Flask Method.

1. Column Elution Method

This method is suitable for substances with low solubility (generally less than 1 g/L).

- Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.
- Apparatus:
 - Chromatography column with a temperature control jacket.

- Peristaltic pump for constant flow rate.
- Inert support material (e.g., glass beads, silica gel).
- Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).
- Procedure:
 - The support material is coated with the test substance by dissolving the substance in a volatile solvent, mixing with the support, and evaporating the solvent.
 - The coated support is packed into the column.
 - Water is pumped through the column at a low flow rate to ensure equilibrium is reached.
 - Fractions of the eluate are collected and the concentration of the test substance is determined.
 - The process is continued until a constant concentration is observed in the eluate.

2. Flask Method

This method is suitable for substances with a solubility of 1 g/L or higher.

- Principle: An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.
- Apparatus:
 - Flasks with stoppers.
 - Constant temperature shaker or magnetic stirrer.
 - Centrifuge or filtration apparatus.
 - Analytical instrument for concentration measurement.

- Procedure:
 - A predetermined amount of the test substance is added to a known volume of water in a flask.
 - The flask is sealed and agitated at a constant temperature.
 - The agitation is continued for a period determined by a preliminary test to be sufficient to reach equilibrium (typically 24-48 hours).
 - The mixture is allowed to stand to allow for phase separation, or is centrifuged or filtered to remove undissolved substance.
 - The concentration of the test substance in the clear aqueous phase is determined.

Standard Test Method for Solubility in Organic Solvents

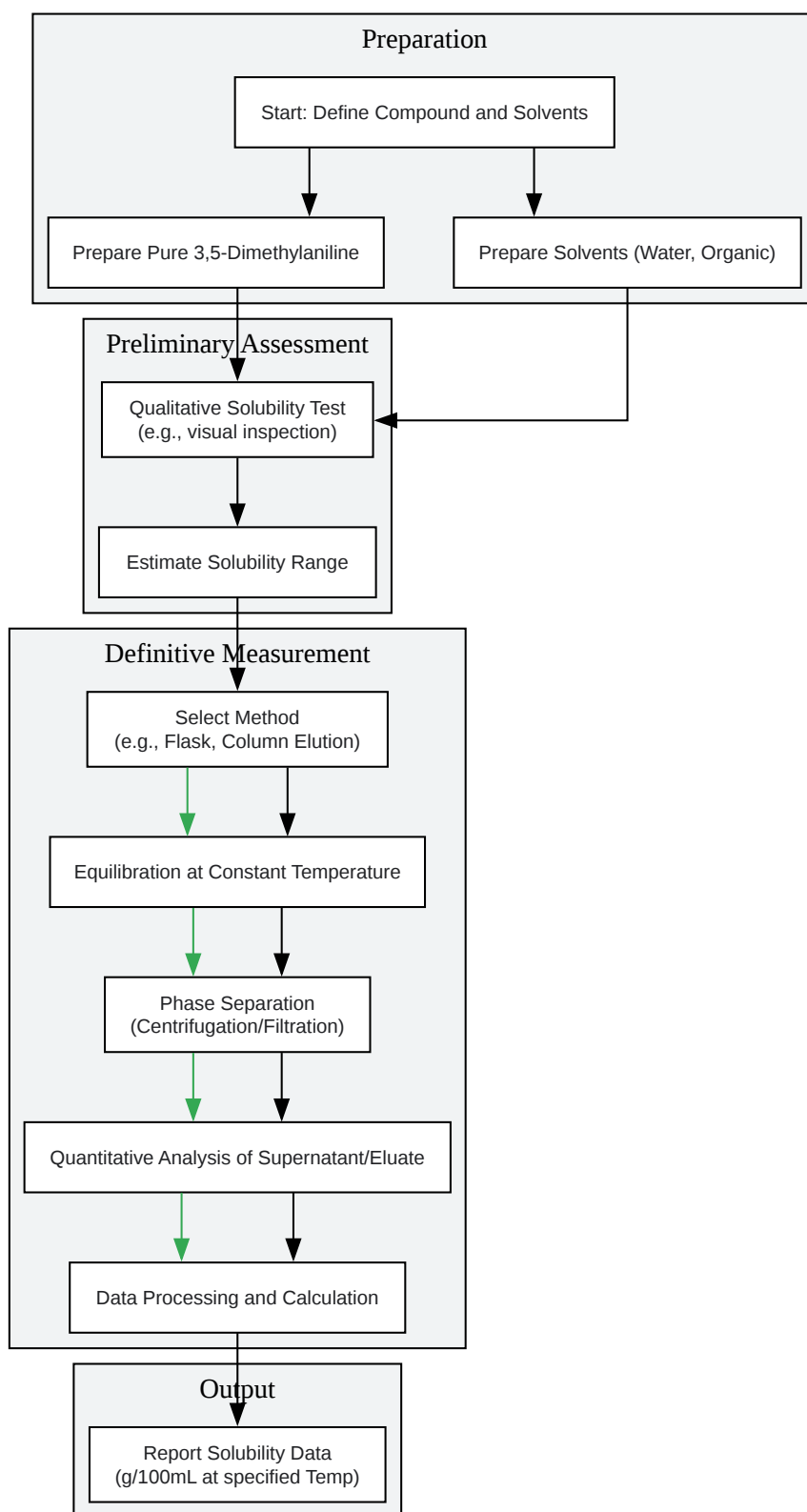
A general procedure for determining the solubility of an organic compound in an organic solvent involves the preparation of a saturated solution at a specific temperature, followed by the quantitative analysis of the solute concentration.

- Principle: A saturated solution is prepared by adding an excess of the solute to the solvent and allowing the system to reach equilibrium at a constant temperature. The concentration of the dissolved solute is then measured.
- Apparatus:
 - Thermostatically controlled shaker or bath.
 - Vials or flasks with secure closures.
 - Filtration or centrifugation equipment.
 - Analytical balance.
 - Analytical instrument for concentration measurement (e.g., GC, HPLC, or gravimetric analysis).

- Procedure:
 - An excess amount of **3,5-Dimethylaniline** is added to a known volume or mass of the organic solvent in a sealed container.
 - The mixture is agitated in a constant temperature bath for an extended period to ensure equilibrium is reached.
 - The undissolved solid is separated from the solution by filtration or centrifugation, ensuring the temperature is maintained during this step.
 - A known aliquot of the clear, saturated solution is taken.
 - The concentration of **3,5-Dimethylaniline** in the aliquot is determined. This can be done by evaporating the solvent and weighing the residue (gravimetric method) or by using a calibrated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound, such as **3,5-Dimethylaniline**, based on the principles outlined in the OECD and standard testing methodologies.



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Caption: Generalized workflow for the experimental determination of solubility.

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